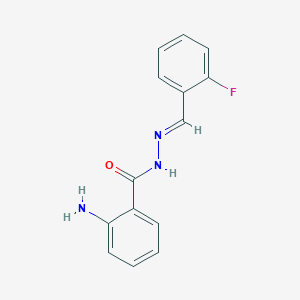

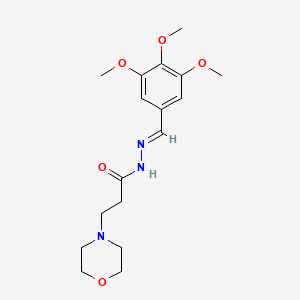

![molecular formula C10H10ClN3O2 B5520034 6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5520034.png)

6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C10H10ClN3O2 and its molecular weight is 239.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 239.0461543 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cycloaddition Reactions

One of the key applications of 6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane and its derivatives is in [3 + 2] cycloaddition reactions. For instance, Pleshchev et al. (2013) demonstrated that azomethine imines derived from 6-aryl-1,5-diazabicyclo[3.1.0]hexanes exhibit high diastereoselectivity and opposite regioselectivity in cycloaddition reactions with acrylonitrile and 4-nitrophenyl vinyl sulfone. Quantum chemical calculations were employed to clarify these findings (Pleshchev et al., 2013).

Synthesis of Heterocyclic Derivatives

Another application is in the synthesis of heterocyclic derivatives. Research by Mahmoodi et al. (2007) focused on the facile synthesis of various 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives with different substitutions. These compounds exhibit properties of "intelligent materials," indicating potential applications in smart materials and sensors (Mahmoodi et al., 2007).

Chemical Conformation Analysis

Research into the chemical structure and bonding properties of these compounds is also significant. Shustov et al. (1985) explored the twisting of 5- and 6-membered rings in bicyclic cis-diaziridines—1,5-diazabicyclo[3.1.0]hexanes. They found that most of these compounds exist predominantly in the boat form, influenced by the introduction of endo substituents (Shustov et al., 1985).

Chemical Reactions and Ring Transformations

Syroeshkina et al. (2008) reported on the use of ionic-liquids-assisted insertion of activated nitriles into the diaziridine ring of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes. This process is catalyzed with BF3·Et2O and is a method for preparing 1-aryl-6,7-dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazoles (Syroeshkina et al., 2008).

Applications in Green Hypergolic Propell

ellantsFinally, a unique application is in the field of green hypergolic propellants. Zhang et al. (2017) explored 1,5-Diazabicyclo[3.1.0]hexane type compounds (DABHCs) as potential green hypergolic propellants. They optimized the synthesis process and purification of various DABHCs and evaluated their physical properties, toxicology, and ignition properties. This research demonstrates the potential of these compounds in more environmentally friendly rocket propellants (Zhang et al., 2017).

特性

IUPAC Name |

6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c11-9-3-2-7(14(15)16)6-8(9)10-12-4-1-5-13(10)12/h2-3,6,10H,1,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGARIZDSGCDTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(N2C1)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopropyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5519966.png)

![5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5519969.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-1-oxaspiro[4.4]non-3-ylpropanamide](/img/structure/B5520006.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5520029.png)

![1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5520037.png)

![ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5520048.png)